molecular formula C9H9BO4 B1465903 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid CAS No. 1107596-00-8

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Cat. No.: B1465903
CAS No.: 1107596-00-8
M. Wt: 191.98 g/mol
InChI Key: ACGJBKUKRSKRHE-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boronic acid derivative that has garnered significant interest in various fields of research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a benzoic acid moiety. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acid or boronate esters. One common method is the condensation reaction between benzoic acid and a boronic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3,2-Dioxaborinan-2-yl)pyridine
  • 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research applications.

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPHVROQWZGKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856782
Record name 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107596-00-8
Record name 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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